
4H-Cyclopenta(def)phenanthren-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Cyclopenta(def)phenanthren-4-ol is a polycyclic aromatic hydrocarbon with a unique structure that includes a cyclopenta ring fused to a phenanthrene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common synthetic route for 4H-Cyclopenta(def)phenanthren-4-ol involves the cyclization of 4-fluoreneacetic acid chloride with aluminum chloride (AlCl3), followed by reduction to yield the desired compound . The overall yield from this method is approximately 40-50% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis typically involves standard organic synthesis techniques such as cyclization and reduction reactions. The scalability of these methods would depend on optimizing reaction conditions and purification processes to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4H-Cyclopenta(def)phenanthren-4-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions can further modify the compound, potentially leading to different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as acetoxy or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acetic anhydride for acetylation or ammonia for amination are commonly employed.
Major Products
Oxidation: 4H-Cyclopenta(def)phenanthren-4-one.
Reduction: Various reduced derivatives depending on the specific conditions.
Substitution: Acetoxy and amino derivatives.
Wissenschaftliche Forschungsanwendungen
4H-Cyclopenta(def)phenanthren-4-ol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex polycyclic aromatic compounds.
Biology: Its derivatives are studied for potential biological activities, including interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Wirkmechanismus
The mechanism of action of 4H-Cyclopenta(def)phenanthren-4-ol involves its interaction with various molecular targets and pathways. Its unique structure allows it to participate in electron transfer processes, making it valuable in organic electronics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzo(def)fluorene
- Methane, 4,5-phenanthrylene-
- Methylenephenanthrene
- Phenanthrene, 4,5-methylene-
- 4,5-Methylenephenanthrene
- 4,5-Phenanthrylenemethane
Uniqueness
4H-Cyclopenta(def)phenanthren-4-ol is unique due to its specific ring structure, which imparts distinct chemical and physical properties. Its ability to participate in various chemical reactions and its applications in organic electronics set it apart from other similar polycyclic aromatic hydrocarbons .
Eigenschaften
CAS-Nummer |
64884-42-0 |
|---|---|
Molekularformel |
C15H10O |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
tetracyclo[10.2.1.05,14.08,13]pentadeca-1,3,5(14),6,8(13),9,11-heptaen-15-ol |
InChI |
InChI=1S/C15H10O/c16-15-11-5-1-3-9-7-8-10-4-2-6-12(15)14(10)13(9)11/h1-8,15-16H |
InChI-Schlüssel |
UWAIRMQUVIHZAR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C(C4=CC=CC(=C43)C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(E)-(cyanohydrazinylidene)methyl]-4-methoxybenzamide](/img/structure/B14491918.png)
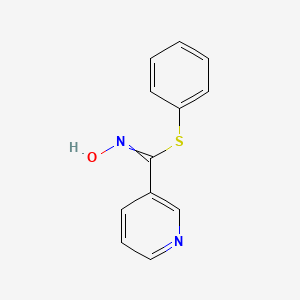
![[(2-Methylcyclopropyl)sulfonyl]benzene](/img/structure/B14491932.png)


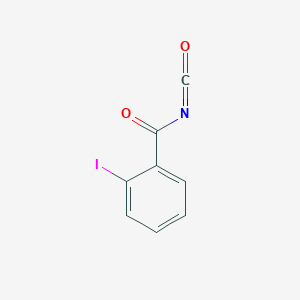
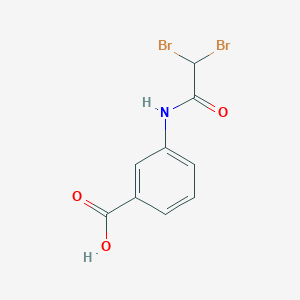
![{[(Benzylsulfanyl)(methanesulfonyl)methyl]sulfanyl}benzene](/img/structure/B14491958.png)
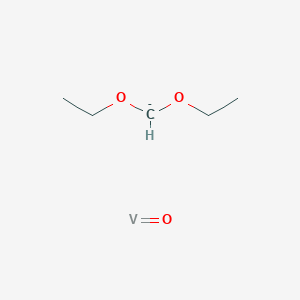
![3-[(2-Phenylpropan-2-yl)amino]propanenitrile](/img/structure/B14491966.png)
![3,8-Dimethylidene-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B14491975.png)
![2-[2-([1,1'-Biphenyl]-4-yl)-2-cyanoethenyl]benzene-1-sulfonamide](/img/structure/B14491976.png)
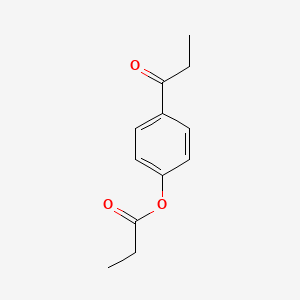
![Benzoic acid, 4-[(phenylthioxomethyl)amino]-, ethyl ester](/img/structure/B14491999.png)
